7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
7-(4-chlorobenzoyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-6-4-9(5-7-11)15(19)12-3-1-2-10-8-13(18)17-14(10)12/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBYFSXFHZBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513079 | |
| Record name | 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61112-01-4 | |
| Record name | 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dihalogenation of 7-(4-Chlorobenzoyl)indole
In tetrahydrofuran (THF), 7-(4-chlorobenzoyl)indole undergoes electrophilic halogenation using hydrochloric acid (HCl) and iodine (I₂) at 0–5°C. This generates 3,3-dichloro-7-(4-chlorobenzoyl)-1,3-dihydro-2H-indol-2-one as a crystalline intermediate. The reaction proceeds via acid-catalyzed activation of the indole’s C3 position, followed by halogen incorporation.
Reductive Dehalogenation
The dichlorinated intermediate is treated with zinc powder in acetic acid at 50°C, yielding 7-(4-chlorobenzoyl)-1,3-dihydro-2H-indol-2-one with >85% purity. Mechanistically, zinc facilitates single-electron transfer (SET), cleaving the C–Cl bonds while preserving the ketone moiety.
Key Data:
- Yield: 78–82% (over two steps)
- Purity: >85% (HPLC)
- Reaction Time: 6–8 hours
Cyclization of 2-Amino-4’-Chlorobenzophenone Derivatives
This method, inspired by NSAID synthesis routes, involves cyclizing 2-amino-4’-chlorobenzophenone with ethyl 2-mercaptoacetate under acidic conditions.
Thioester Formation and Cyclization
In dichloromethane (DCM), 2-amino-4’-chlorobenzophenone reacts with ethyl 2-mercaptoacetate in the presence of pivaloyl chloride, forming a thioester intermediate. Intramolecular cyclization at −70°C generates this compound after Raney nickel–catalyzed desulfurization.
Key Data:
- Yield: 65–70%
- Temperature: −70°C (cryogenic conditions)
- Limitations: Low-temperature requirements complicate scalability.
Schiff Base-Mediated Synthesis
Schiff base formation, widely used in metal-complex synthesis, offers an alternative route. Here, 7-aminoindolin-2-one reacts with 4-chlorobenzaldehyde to form a Schiff base, which undergoes oxidative cyclization.
Condensation and Oxidation
Equimolar 7-aminoindolin-2-one and 4-chlorobenzaldehyde in ethanol produce an imine intermediate. Oxidation with manganese dioxide (MnO₂) in acetonitrile induces cyclization, affording the target compound.
Key Data:
- Yield: 60–68%
- Oxidant: MnO₂ (2 equiv.)
- Side Products: Overoxidation to quinoline derivatives (<5%).
Cascade Reaction Methodology
A green chemistry approach, adapted from indolofuroquinoxaline synthesis, avoids hazardous reagents like POCl₃. Methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate reacts with 4-chlorobenzoyl chloride in a one-pot cascade.
Mechanistic Pathway
The reaction proceeds via (1) acylation of the indole’s C3 position, (2) intramolecular nucleophilic attack by the ketone oxygen, and (3) HCl elimination. DMF as a solvent enhances polarity, accelerating ring closure.
Key Data:
- Yield: 75–80%
- Conditions: Neutral, 80°C, 4 hours
- Advantages: No strong bases or toxic reagents required.
Suzuki-Miyaura Cross-Coupling Strategy
Palladium-catalyzed coupling, demonstrated for indolo[2,1-a]isoquinolines, enables modular synthesis. A 2-bromoindole precursor couples with 4-chlorophenylboronic acid, followed by ketone installation.
Coupling and Oxidation
2-Bromo-1,3-dihydro-2H-indol-2-one undergoes Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃. Subsequent Friedel-Crafts acylation with benzoyl chloride introduces the 4-chlorobenzoyl group.
Key Data:
- Yield: 70–75% (two steps)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Cost Considerations: Palladium expense limits industrial use.
Comparative Analysis of Synthetic Routes
Key Observations:
- The halogenation-reduction and cascade methods offer the best balance of yield and scalability.
- Cryogenic cyclization suffers from energy-intensive conditions.
- Suzuki coupling’s reliance on palladium raises production costs.
Challenges and Optimization Strategies
Byproduct Formation in Halogenation
Overhalogenation at C3 produces 3,3,7-trichloro derivatives, reducible via careful stoichiometric control (Cl₂:indole = 2:1).
Oxidative Degradation in Schiff Base Route
Stoichiometric MnO₂ often overoxidizes the indole core. Substituting milder oxidants (e.g., TEMPO/O₂) improves selectivity.
Solvent Effects in Cascade Reactions
Polar aprotic solvents (DMF, DMSO) accelerate ring closure but complicate purification. Switching to ethyl acetate/water biphasic systems enhances isolability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
Medicinal Properties
Anti-inflammatory and Analgesic Effects
Research indicates that 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one exhibits significant anti-inflammatory and analgesic properties. It has been explored as a potential candidate for transdermal drug delivery systems aimed at treating pain and inflammation associated with conditions such as arthritis. The compound is thought to work effectively when administered through the skin, minimizing gastrointestinal side effects commonly associated with oral medications .
Mechanism of Action
The mechanism behind its analgesic effects may involve the inhibition of specific inflammatory pathways. Studies have shown that compounds similar to this compound can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Synthesis Steps
- Halogenation : The initial step involves halogenating 7-(4-chlorobenzoyl) indole in a suitable solvent like tetrahydrofuran.
- Reduction : Following halogenation, a reduction reaction is performed using reducing agents such as zinc powder in acetic acid to produce this compound .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Transdermal Administration
A study conducted on the transdermal application of this compound demonstrated its effectiveness in alleviating pain in animal models. The results indicated a significant reduction in pain response compared to controls, supporting its potential as a transdermal analgesic agent .
Case Study 2: Inhibition of Tyrosine Kinase
Another research project focused on synthesizing derivatives of this compound that exhibit tyrosine kinase inhibition. The derivatives showed promising results in inhibiting cellular pathways involved in cancer proliferation, suggesting potential applications in oncology .
Mechanism of Action
The mechanism of action of 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one with structurally related oxindoles and benzoyl-substituted derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Halogen-Substituted Benzoyl/Oxindole Derivatives
- Substituent Position: Moving the 4-chlorobenzoyl group from position 7 (target compound) to position 3 (e.g., 3-(4-Chlorobenzylidene) analog) disrupts conjugation with the indole core, affecting molecular packing and solid-state stability .
Structural Analogs with Modified Cores
- Key Insights: Heterocyclic Systems: The dihydrofuropyrimidine derivative (trans-6-(4-Chlorobenzoyl)-7-aryl-dihydrofuro[3,2-d]pyrimidine-2,4-dione) retains the 4-chlorobenzoyl group but incorporates it into a fused ring system, enhancing rigidity and possibly bioavailability . Spectroscopic Similarities: The glucopyranoside derivative shares characteristic NMR signals for para-substituted benzoyl groups, suggesting analogous electronic environments for the 4-chlorobenzoyl moiety .
Antimicrobial and Antioxidant Oxindoles
- Key Insights: Activity Trends: Compounds with electron-withdrawing groups (e.g., nitro, fluoro) at position 5 of the indole core (e.g., MS2, MS4) show enhanced antimicrobial potency compared to unsubstituted analogs . Structural Flexibility: The target compound’s 7-(4-chlorobenzoyl) group may sterically hinder interactions with microbial targets compared to smaller substituents (e.g., benzylideneamino groups) .
Biological Activity
7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorobenzoyl group, which enhances its reactivity and potential therapeutic applications. Research indicates that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties, making it a candidate for further investigation in pharmacological studies.
The primary mechanism of action involves the inhibition of specific enzymes, particularly the 4-chlorobenzoyl CoA ligase. This enzyme is crucial for the hydrolytic dehalogenation pathway of 4-chlorobenzoate, which is part of microbial mineralization processes. The compound's interaction with this enzyme leads to the production of 4-chlorobenzoyl CoA and AMP, thereby influencing various biochemical pathways associated with chlorinated aromatic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating effective dose-response relationships .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against several pathogenic microorganisms. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicate that it possesses bactericidal and fungicidal properties, making it a potential candidate for developing new antimicrobial agents .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the indole core and the substitution pattern of the chlorobenzoyl group significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells and pathogens .
Case Studies
One notable case study involved a series of synthesized derivatives based on the indole structure, where researchers evaluated their biological activities systematically. Among these derivatives, those with halogen substitutions exhibited superior activity against tumor cell lines compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(4-Chlorobenzoyl)-1,3-dihydro-2H-indol-2-one, and how are intermediates characterized?
- Answer : The compound is typically synthesized via condensation reactions between 4-chlorobenzoyl derivatives and indol-2-one precursors. For example, hydrazonamide intermediates (e.g., 4-Chlorobenzohydrazonamide) are formed through Vilsmeier-Haack reactions or Schiff base formation, followed by cyclization . Characterization relies on FT-IR (to confirm carbonyl and C=N stretches at ~1753 cm⁻¹ and ~1615 cm⁻¹) and NMR (¹H/¹³C signals for aromatic protons and chlorinated substituents). For instance, ¹H NMR peaks at δ 6.9–7.6 ppm confirm aromatic protons, while ¹³C NMR signals at ~196 ppm indicate carbonyl groups .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer : Purity is assessed via HPLC or TLC, while structural validation combines spectroscopic methods:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1750 cm⁻¹, C-Cl stretches at ~763 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic and carbonyl environments .
- Mass spectrometry (MS) confirms molecular weight, with ESI-MS showing [M+H]⁺ or [M-H]⁻ ions. For example, derivatives with Cl substituents exhibit distinct isotopic patterns .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?
- Answer : Contradictions often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in hydrazone derivatives can shift NMR signals. To resolve this:
- Use variable-temperature NMR to observe dynamic equilibria.
- Compare computational (DFT) predictions of chemical shifts with experimental data .
- Perform X-ray crystallography for unambiguous structural confirmation, as seen in related indole derivatives (e.g., 3-benzylquinoxalin-2-ones with resolved Cl-substituted aromatic systems) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer : Key optimizations include:
- Catalyst selection : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for biphenyl intermediates .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization steps .
- Temperature control : Slow heating (e.g., 60–80°C) minimizes side reactions during hydrazone formation .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates high-purity products .
Q. How does the electronic effect of the 4-chlorobenzoyl group influence the compound’s reactivity?
- Answer : The electron-withdrawing Cl substituent increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation). This is evidenced by faster reaction kinetics compared to non-halogenated analogs. Computational studies (e.g., MOE software) show reduced electron density at the benzoyl carbonyl, aligning with experimental observations of enhanced reactivity .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
- Answer : SAR studies involve:
- Analog synthesis : Introduce substituents (e.g., fluoro, methyl) at the indol-2-one or benzoyl moieties to modulate bioactivity .
- Biological assays : Test analogs for target binding (e.g., kinase inhibition assays) and compare IC₅₀ values.
- Computational docking : Use tools like MOE or AutoDock to predict binding modes with receptors (e.g., benzodiazepine-like interactions observed in related compounds) .
Data Analysis and Interpretation
Q. How should researchers address conflicting biological activity data across studies?
- Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).
- Dose-response validation : Re-test compounds under controlled conditions .
- Proteomic profiling : Identify off-target interactions that may explain variability .
Methodological Resources
Q. What databases or tools are recommended for structural and biochemical data on this compound?
- Answer :
- RCSB PDB : Access crystallographic data for analogs (e.g., indole derivatives with resolved Cl-substituted rings) .
- PubChem : Retrieve physicochemical properties and synthetic protocols .
- MOE (Molecular Operating Environment) : Model interactions and predict reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
